molecular formula C11H16N2O3 B588070 2-[(Diethylamino)methyl]-4-nitrophenol-d10 CAS No. 1246820-37-0

2-[(Diethylamino)methyl]-4-nitrophenol-d10

Cat. No.: B588070
CAS No.: 1246820-37-0
M. Wt: 234.321
InChI Key: DFAWSOMDNOMEQL-MWUKXHIBSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful and indispensable technique in chemistry and biology that involves the replacement of one or more atoms in a molecule with their isotopes. vulcanchem.comnih.gov Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses. nih.gov This substitution creates a "labeled" molecule that is chemically identical to its unlabeled form but physically distinguishable, serving as a tracer to monitor the journey of a compound through a chemical reaction or a biological system. nih.govnih.gov

The significance of this technique is vast and multifaceted. In mechanistic studies, labeling helps elucidate the step-by-step pathways of chemical reactions by tracking the fate of specific atoms from reactants to products. nih.gov In pharmaceutical research, it is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing clear insights into a drug's behavior and lifecycle within an organism. nih.gov Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly favored as they are non-radioactive and safe for a wide range of applications, including long-term metabolic investigations. vulcanchem.comnih.gov The presence and position of these heavier isotopes can be detected with high precision using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to quantify molecules with great accuracy. nih.govnih.gov

Historical Context of Deuterated Compounds in Mechanistic and Analytical Investigations

The use of deuterated compounds in scientific investigation has a rich history rooted in the fundamental discoveries of nuclear chemistry. Deuterium, a stable isotope of hydrogen containing one proton and one neutron, was discovered in 1931 by American chemist Harold Urey, an achievement that earned him the Nobel Prize in Chemistry in 1934. bas.bgmdpi.com This discovery opened a new frontier in chemistry, providing a non-radioactive marker to trace chemical and biological processes.

One of the most important principles to emerge from this work is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. This effect has become a critical tool for studying reaction mechanisms. bas.bg In the mid-20th century, researchers began leveraging the KIE to probe the intricate details of metabolic pathways and enzymatic reactions. scientificlabs.co.uk

The application of deuterated compounds expanded significantly with the advent of modern analytical techniques. In pharmaceutical science, replacing hydrogen with deuterium at sites of metabolic activity can slow down the breakdown of a drug, potentially extending its half-life and improving its pharmacokinetic profile. researchgate.netresearchgate.net This concept, an example of bioisosterism, led to the first patents for deuterated molecules in the 1970s and culminated in the U.S. Food and Drug Administration's (FDA) approval of the first deuterated drug, deutetrabenazine, in 2017. bas.bgresearchgate.net

Overview of 2-[(Diethylamino)methyl]-4-nitrophenol Derivatives as Research Probes

The parent compound, 2-[(Diethylamino)methyl]-4-nitrophenol, belongs to the nitrophenol class of chemicals. While specific applications of 2-[(Diethylamino)methyl]-4-nitrophenol itself as a research probe are not widely documented in peer-reviewed literature, the functional groups within its structure—a nitrophenol ring and a diethylamino side chain—are features of many molecules used in diverse research areas.

Nitrophenol derivatives are recognized as important compounds in environmental science, often studied as pollutants requiring sensitive detection and effective catalytic reduction methods. nih.gov For instance, related compounds like 2-methyl-4-nitrophenol (B1582141) have been used as target compounds for measuring atmospheric particulate matter and as internal standards in high-performance liquid chromatography-tandem mass spectrometry (HPLC/ESI-MS/MS) methods for analyzing atmospheric aerosols.

Furthermore, derivatives containing similar structural motifs, such as Schiff bases of nitrophenols, have been synthesized and investigated for their unique molecular structures, electronic properties, and potential medicinal applications. nih.govbas.bg These studies often focus on properties like keto-enol tautomerism and intramolecular hydrogen bonding, which are influenced by the electronic push-pull system created by electron-donating groups (like dialkylamines) and electron-withdrawing groups (like the nitro group). vulcanchem.comnih.gov The investigation of such compounds contributes to a fundamental understanding of molecular interactions and can inform the design of new materials and therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 2-[(Diethylamino)methyl]-4-nitrophenol-d10

Property Value Reference(s)
CAS Number 1246820-37-0
Molecular Formula C₁₁H₆D₁₀N₂O₃
Molecular Weight 234.32 g/mol
Appearance Yellow Solid

| Solubility | Acetone, Dichloromethane, Methanol | |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Deutetrabenazine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-12(4-2)8-9-7-10(13(15)16)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWSOMDNOMEQL-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)[N+](=O)[O-])O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation of 2 Diethylamino Methyl 4 Nitrophenol D10

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Frameworks

The introduction of deuterium into intricate organic molecules can be achieved through various strategic approaches, broadly categorized as exchange reactions or the construction of the molecule from deuterated building blocks.

Deuteration via Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions represent a direct method for isotopic labeling, where protons in a molecule are swapped for deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). These reactions are often catalyzed by acids, bases, or metals. For a molecule like 2-[(Diethylamino)methyl]-4-nitrophenol, H/D exchange could theoretically be used to deuterate the aromatic ring of the nitrophenol moiety. The hydroxyl and the electron-donating diethylaminomethyl groups activate the ortho and para positions of the phenol ring, making them susceptible to electrophilic substitution, including deuteration under acidic conditions. However, achieving high levels of specific deuteration on the alkyl chains of the diethylamino group through this method is generally not feasible due to the non-acidic nature of these C-H bonds.

De Novo Synthesis Utilizing Deuterated Precursors

The general synthetic pathway can be outlined as follows:

Conversion of ethanol-d6 to a suitable ethyl-d5 halide (e.g., ethyl-d5 bromide).

Reaction of the ethyl-d5 halide with a source of ammonia to form ethyl-d5-amine.

Further reaction of ethyl-d5-amine with another molecule of ethyl-d5 halide to yield diethylamine-d10.

This method ensures that the deuterium atoms are located precisely on the ethyl groups as required for the final target molecule.

Regioselective Deuteration Techniques for the Diethylamino and Nitrophenol Moieties

Diethylamino Moiety: As outlined in the de novo synthesis approach, the most effective method for the regioselective deuteration of the diethylamino group is to use a fully deuterated precursor, diethylamine-d10. The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them generally stable under typical organic reaction conditions. Therefore, once the diethylamine-d10 is synthesized, the deuterated ethyl groups are expected to remain intact during the subsequent Mannich reaction, with a low probability of back-exchange.

Nitrophenol Moiety: While the target compound specifies deuteration only on the diethylamino group, it is relevant to consider how one might achieve regioselective deuteration of the nitrophenol ring if required for other isotopologues. The regioselectivity of H/D exchange on substituted phenols is governed by the electronic effects of the substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In 4-nitrophenol, the positions ortho to the hydroxyl group (and meta to the nitro group) are the most activated for electrophilic substitution. Therefore, acid-catalyzed H/D exchange would preferentially occur at these positions. Computational studies on substituted phenols help in predicting the most likely sites for protonation and subsequent exchange, confirming the influence of stereoelectronic effects on regioselectivity.

Advanced Synthetic Approaches to Deuterated Mannich Bases

The core reaction for the assembly of 2-[(Diethylamino)methyl]-4-nitrophenol-d10 is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (4-nitrophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine-d10).

The reaction mechanism begins with the formation of a highly reactive Eschenmoser's salt-like iminium ion from diethylamine-d10 and formaldehyde. 4-Nitrophenol, being acidic, exists in equilibrium with its phenoxide ion under the reaction conditions. The phenoxide ion then acts as a nucleophile, attacking the iminium ion, preferentially at the position ortho to the hydroxyl group due to steric and electronic factors.

A typical procedure would involve reacting 4-nitrophenol with formaldehyde and diethylamine-d10 in a suitable solvent, such as ethanol or methanol. The reaction is often carried out at room temperature or with gentle heating. The stability of the C-D bonds in the diethylamine-d10 precursor ensures that the deuterium labels are retained in the final Mannich base product.

Methodologies for Purity and Isotopic Enrichment Assessment of Deuterated Isotopologues

After the synthesis of this compound, it is crucial to determine its chemical purity and, most importantly, its isotopic enrichment. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the number and percentage of incorporated deuterium atoms can be calculated. The molecular ion peak for this compound will be shifted by +10 mass units compared to the unlabeled compound. The distribution of isotopologue peaks can be used to calculate the average deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the diethylamino group should be absent or significantly diminished. The disappearance of the quartet for the -CH₂- and the triplet for the -CH₃ groups of the ethyl moieties confirms successful deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts where the deuterium atoms are located. This provides direct evidence of the positions of deuteration.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbons attached to deuterium atoms will show a characteristic splitting pattern (a triplet for a -CD₂- group and a septet for a -CD₃ group) due to C-D coupling. Furthermore, the signals for these carbons will be shifted slightly upfield compared to their protonated counterparts.

By integrating the signals in the ¹H NMR spectrum and comparing them to a known internal standard, the percentage of isotopic enrichment can be quantified. Combining NMR and MS data provides a comprehensive assessment of the purity and isotopic labeling of the synthesized this compound.

Advanced Analytical Applications of 2 Diethylamino Methyl 4 Nitrophenol D10 As an Isotopic Standard

Quantitative Analysis in Complex Research Matrices Using Deuterated Internal Standards

The primary application of 2-[(Diethylamino)methyl]-4-nitrophenol-d10 is as an internal standard for the precise quantification of its non-deuterated counterpart, 2-[(Diethylamino)methyl]-4-nitrophenol. In analytical chemistry, particularly when dealing with complex biological or environmental samples, deuterated internal standards are the gold standard for achieving accuracy and precision. clearsynth.comacanthusresearch.com These standards are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com

The key advantage of using a stable isotope-labeled (SIL) internal standard is its chemical and physical similarity to the analyte of interest. acanthusresearch.com It behaves nearly identically during sample preparation, extraction, and chromatographic separation. cerilliant.com However, it is distinguishable by its higher mass in a mass spectrometer. This allows it to compensate for variations in sample extraction recovery, matrix effects (where other components in the sample suppress or enhance the analyte's signal), and instrument response variability. clearsynth.comcerilliant.com By adding a known amount of the deuterated standard to a sample before processing, the ratio of the analyte's signal to the standard's signal can be used for highly accurate quantification, as this ratio remains constant even if sample loss occurs. clearsynth.comscispace.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for High-Precision Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. When developing a quantitative method for 2-[(Diethylamino)methyl]-4-nitrophenol, its deuterated analog, this compound, would be indispensable.

The use of a SIL internal standard is crucial for correcting errors during detection. scispace.com The analyte and the internal standard co-elute from the LC column and enter the mass spectrometer's ion source simultaneously. cerilliant.com Despite experiencing the same ionization conditions and potential matrix-induced ion suppression, their distinct masses allow the mass spectrometer to monitor them independently. thermofisher.com Any factor that reduces the signal of the analyte will proportionally reduce the signal of the deuterated standard, keeping their ratio constant and ensuring the accuracy of the final calculated concentration. thermofisher.commyadlm.org

A typical LC-MS/MS method would involve optimizing parameters to monitor specific mass transitions for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional selectivity and sensitivity.

Table 1: Illustrative MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-[(Diethylamino)methyl]-4-nitrophenol 225.1 152.1 20

This is a hypothetical data table illustrating the type of parameters that would be established during method development. The specific mass-to-charge (m/z) values would be determined experimentally.

Application in In Vitro Biotransformation Studies (e.g., enzyme kinetics, metabolite identification)

In vitro biotransformation studies are essential in drug discovery and toxicology to understand how a compound is metabolized by enzymes, typically in liver microsomes or hepatocytes. These experiments help in identifying potential metabolites and determining the rate of metabolism (enzyme kinetics).

In this context, this compound would be used as an internal standard to accurately quantify the depletion of the parent compound, 2-[(Diethylamino)methyl]-4-nitrophenol, over time. By measuring the decreasing concentration of the parent compound, key kinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated. The high accuracy afforded by the deuterated standard is critical for reliable kinetic modeling. researchgate.netnih.gov

Furthermore, stable isotope labeling is a powerful tool for metabolite identification. documentsdelivered.com When a mixture of the deuterated and non-deuterated compound is incubated, metabolites will appear in the mass spectrometer as doublets with a mass difference corresponding to the number of deuterium atoms. This "isotope cluster" signature makes it easier to distinguish true metabolites from background noise and endogenous matrix components.

Utilization in Environmental Fate and Transport Studies (e.g., pollutant degradation pathways)

Understanding the fate and transport of chemical compounds in the environment is crucial for assessing their potential impact. Such studies investigate processes like biodegradation, photodegradation, and sorption to soil and sediment.

When tracking the degradation of 2-[(Diethylamino)methyl]-4-nitrophenol in environmental matrices like water or soil, this compound serves as an ideal internal standard for quantification by LC-MS. lcms.cz Environmental samples are notoriously complex and prone to strong matrix effects, making the use of a SIL standard essential for accurate results. researchgate.net It allows for the precise measurement of the compound's concentration over time, enabling the calculation of degradation rates and pathways. Deuterated compounds can also be used as tracers in these studies to follow the movement and transformation of pollutants in controlled environmental systems. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement, capable of achieving the highest level of accuracy and metrological traceability. wikipedia.orgrsc.org The technique relies on altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard (the "spike"), such as this compound. wikipedia.orgbritannica.com

The fundamental principle is that after the spike is added and thoroughly mixed with the sample, the new isotope ratio of the element or compound is measured using a mass spectrometer. rsc.org Because the amount of the added isotopic standard is known, the unknown amount of the analyte originally in the sample can be calculated from the measured isotope ratio. britannica.com A key advantage of IDMS is that once the sample and spike are homogenized, a quantitative recovery of the analyte is not necessary to achieve an accurate result, as the measurement is based on the ratio, not the absolute signal intensity. researchgate.net This makes IDMS exceptionally robust for certifying reference materials and for high-accuracy analysis in complex matrices where analyte loss is common. rsc.org

Table 2: Example Calculation in IDMS

Parameter Symbol Value Unit
Amount of Analyte in Sample nA Unknown mol
Amount of Isotopic Standard Added nB 10.0 nmol
Measured Isotope Ratio in Mixture RAB 0.85 (dimensionless)
Isotope Ratio of Analyte RA 0.01 (dimensionless)
Isotope Ratio of Standard RB 0.99 (dimensionless)

| Calculated Amount of Analyte | nA | 1.65 | nmol |

This table provides a simplified, illustrative example of the data and calculation involved in an IDMS experiment.

Isotopic Labeling for Nuclear Magnetic Resonance Structural and Dynamic Studies

Beyond mass spectrometry, isotopic labeling is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgsci-hub.se While large-scale deuteration is more common for large biomolecules like proteins to simplify complex spectra, selective labeling in small molecules can also provide valuable structural information. rsc.org

Incorporating deuterium at specific positions, as in this compound, can help in assigning signals in the proton (¹H) NMR spectrum. The absence of signals from the deuterated positions simplifies the spectrum and can help resolve overlapping peaks. Furthermore, deuterium labeling can be used to probe molecular dynamics, as the relaxation properties of neighboring nuclei are affected by the presence of deuterium.

Methyl-Specific Labeling Strategies for Conformational Analysis

While the "-d10" designation suggests extensive deuteration, the principles of methyl-specific labeling are highly relevant in advanced NMR studies, particularly for larger molecules. nih.gov In this strategy, specific methyl groups ([¹H,¹³C]) are introduced into an otherwise perdeuterated molecule. nih.gov These methyl groups act as powerful probes for NMR analysis, providing high-sensitivity signals even in very large systems due to their rapid rotation. nmr-bio.comspringernature.com

For a small molecule like 2-[(Diethylamino)methyl]-4-nitrophenol, selective deuteration of the ethyl groups (leaving the methyls protonated) would be a strategy to simplify the ¹H NMR spectrum and study the conformation and dynamics specifically around the diethylamino moiety. By analyzing Nuclear Overhauser Effects (NOEs) between the remaining protons, one could determine through-space proximities and deduce the preferred three-dimensional arrangement of the molecule in solution. This approach is invaluable for understanding how the molecule's shape influences its chemical properties and interactions.

Investigating Molecular Interactions and Dynamics with Deuterated Probes

The use of deuterated compounds, such as this compound, as probes offers a powerful avenue for investigating molecular interactions and dynamics. The substitution of hydrogen with deuterium provides a non-invasive label that can be monitored using various spectroscopic techniques, yielding detailed information about the probe's local environment and behavior.

One of the primary techniques in this area is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . nih.gov This method provides insights into the conformational dynamics of larger molecules, such as proteins, by monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent. nih.gov While this compound itself is not the primary subject of the exchange, its presence as a ligand or interacting partner can induce conformational changes in a protein that can be subsequently measured by HDX-MS. The binding of the deuterated probe can alter the solvent accessibility of different regions of the protein, leading to changes in the rate of deuterium uptake. These changes are then mapped to reveal binding sites and allosteric effects. nih.gov

Deuterium Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that directly utilizes the deuterated probe. wikipedia.orgbiu.ac.il By observing the NMR signals from the deuterium nuclei in this compound, researchers can gain information about the molecular mobility and orientation of the probe within a system, such as a lipid membrane or a polymer matrix. wikipedia.orgresearchgate.net The quadrupolar splitting observed in deuterium NMR spectra is particularly sensitive to the local order and dynamics of the C-D bonds. biu.ac.il

The table below illustrates hypothetical data from a deuterium NMR study investigating the interaction of this compound with a model membrane system. The change in quadrupolar splitting indicates a change in the probe's motional freedom upon interaction with the membrane.

Probe Concentration (mol%)Temperature (°C)Quadrupolar Splitting (kHz)Inferred Molecular Environment
0.1251.5Isotropic (free in solution)
0.12525.8Anisotropic (membrane-bound)
0.52530.2Increased ordering within the membrane
0.13722.5Increased motional averaging at higher temperature

This is a hypothetical data table for illustrative purposes.

Furthermore, ab initio molecular dynamics simulations can be employed to complement experimental data. arxiv.org By modeling the interactions of this compound at a quantum mechanical level, researchers can predict and understand the energetic and structural consequences of its binding to a target molecule. These simulations can provide a detailed picture of the redistribution of energy and changes in bond dynamics upon interaction. arxiv.org

Chromatographic Techniques for Isotope Separation and Purity Assessment

The utility of this compound as an isotopic standard is critically dependent on its isotopic and chemical purity. Contamination with its non-deuterated counterpart (the "unlabeled" compound) can lead to significant errors in quantitative analyses. tandfonline.com Therefore, robust chromatographic techniques are essential for both the separation of the deuterated compound from its protiated form and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of isotopologues. researchgate.net The separation is often challenging due to the very similar chemical properties of deuterated and non-deuterated compounds. However, subtle differences in properties such as hydrophobicity and polarizability, arising from the different vibrational frequencies of C-H versus C-D bonds, can be exploited. researchgate.net Reversed-phase HPLC, utilizing stationary phases with different selectivities (e.g., C18, phenyl-hexyl), can achieve separation under optimized conditions. The slightly smaller average volume and lower polarizability of bonds involving deuterium can lead to small but measurable differences in retention times. researchgate.net

Gas Chromatography (GC) can also be employed, particularly for volatile and thermally stable compounds. nih.gov The choice of stationary phase is crucial, with polar stationary phases often showing a "normal" isotope effect where the heavier deuterated compound elutes later, while nonpolar phases can exhibit an "inverse" isotope effect with the deuterated compound eluting earlier. nih.gov

The following table presents a hypothetical comparison of chromatographic conditions for the separation of this compound and its non-deuterated analog.

Chromatographic TechniqueStationary PhaseMobile Phase/Carrier GasIsotope Effect ObservedRetention Time Difference (minutes)
Reversed-Phase HPLCPhenyl-HexylAcetonitrile/Water GradientNormal0.15
Gas ChromatographySPB-20 (intermediate polarity)HeliumInverse0.08

This is a hypothetical data table for illustrative purposes.

For purity assessment , a combination of chromatographic separation with mass spectrometry and NMR spectroscopy is typically employed. rsc.orgLiquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HR-MS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov By separating the deuterated compound from any unlabeled impurity, high-resolution mass spectrometry can accurately measure the relative abundance of the different isotopic ions, allowing for the calculation of isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , in addition to its use in dynamic studies, is also invaluable for confirming the structural integrity and the specific positions of the deuterium labels within the molecule. rsc.org It can also provide a quantitative measure of isotopic purity. rsc.org

The synthesis of deuterated standards often involves processes like hydrogen-deuterium exchange, and the final product must be carefully purified and characterized to ensure its suitability for use in sensitive analytical applications. umsl.edu Distillation and other chemical separation techniques can also be used as preliminary steps in the enrichment of deuterium-containing molecules. iaea.orgiaea.org

Research on the Chemical Reactivity and Interactions of Deuterated Phenolic Mannich Bases

Investigation of Hydrogen Bonding Networks and Proton Dynamics in Deuterated Systems

The substitution of hydrogen with deuterium (B1214612) significantly impacts the properties of hydrogen bonds. In deuterated phenolic systems, the O-D bond is slightly shorter and stronger than the corresponding O-H bond due to its lower zero-point vibrational energy. This alteration can subtly modify the geometry and strength of intramolecular and intermolecular hydrogen bonding networks.

In compounds like 2-[(Diethylamino)methyl]-4-nitrophenol, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group. nih.gov Deuteration of the hydroxyl group (O-D···N) can lead to a measurable change in the equilibrium geometry and the dynamics of the proton (or deuteron) within this bond. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to these changes. Deuterium isotope effects on ¹³C chemical shifts, for instance, can be used to probe the position of the deuteron (B1233211) in the hydrogen bond and provide insights into proton tautomerism. mdpi.commdpi.com

Table 1: General Effects of Deuteration on Hydrogen Bonding Parameters
ParameterEffect of Deuteration (H vs. D)Typical Method of ObservationReference
X-H/D Bond LengthX-D bond is typically shorterNeutron Diffraction, Microwave Spectroscopy mdpi.com
Vibrational Frequency (Stretching)ν(X-D) < ν(X-H)Infrared (IR) & Raman Spectroscopy copernicus.org
Hydrogen Bond StrengthGenerally weaker in the deuterated formNMR Spectroscopy, Calorimetry rsc.org
Proton/Deuteron Transfer RateSlower for deuteron (Kinetic Isotope Effect)Kinetic Studies, Temperature-Jump Spectroscopy copernicus.orgcopernicus.org

Study of Tautomeric Equilibria and Their Perturbation by Deuteration

Phenolic Mannich bases can exist in equilibrium between two tautomeric forms: the enol-imine form and the keto-amine form. nih.gov This equilibrium involves the transfer of a proton from the phenolic oxygen to the imine nitrogen. The relative stability of these tautomers is influenced by factors such as solvent polarity and the electronic nature of substituents. nih.govnih.gov

Deuteration of the labile proton provides a sensitive probe into this equilibrium. The substitution of H with D can shift the position of the tautomeric equilibrium (a thermodynamic or equilibrium isotope effect). For example, in the sunscreen agent avobenzone, deuteration of the enol moiety led to an increased population of the diketone tautomer. rsc.org This shift was attributed to a combination of a weaker chelating hydrogen bond in the deuterated enol form and a kinetic isotope effect on the tautomerization process itself. rsc.org

In the case of 2-[(Diethylamino)methyl]-4-nitrophenol-d10, deuteration at the phenolic position would be expected to influence the enol-keto equilibrium. The stronger O-D bond compared to the O-H bond can make the enol form slightly more stable relative to the transition state for proton transfer, thereby shifting the equilibrium. cdnsciencepub.com The extent of this shift can be quantified using techniques like ¹H and ¹³C NMR spectroscopy by integrating the signals corresponding to each tautomer. rsc.org Such studies provide fundamental data on the energetics of proton transfer and the intrinsic stability of the involved tautomeric forms. nih.govechemi.com

Role of Deuterium in Influencing Molecular Recognition and Binding in Chemical Systems (e.g., ligand-receptor mimics in in vitro studies)

The replacement of hydrogen with deuterium can alter the binding affinity of a ligand for its receptor. mdpi.com Although often considered a minor perturbation, these deuterium equilibrium isotope effects (DEIE) can reveal important details about the non-covalent interactions driving molecular recognition. nih.govrsc.org

In in vitro studies using ligand-receptor mimics, this compound could be used to probe the importance of specific C-H or O-H groups in the binding pocket. By comparing the binding constants (Kₐ) of the deuterated and non-deuterated analogues, one can quantify the energetic contribution of these interactions. nih.gov For example, a DEIE value (Kₐ(D)/Kₐ(H)) greater than 1 indicates that the deuterated compound binds more strongly. Such experiments have been used to elucidate the driving forces in synthetic supramolecular systems and to understand enzyme-ligand binding events. mdpi.comnih.gov

Photochemical and Photophysical Research of Deuterated Nitrophenol Derivatives

Nitrophenols are photochemically active molecules, and their behavior upon absorption of UV-visible light is a subject of extensive research, partly due to their role as atmospheric components. nih.govrsc.orguci.edu The photochemistry of o-nitrophenols can be initiated by an intramolecular hydrogen transfer from the phenolic OH group to the nitro group. rsc.org Deuteration provides a means to investigate the mechanisms of these photochemical reactions.

The substitution of hydrogen with deuterium can affect the rates of photochemical processes, particularly those involving proton transfer in the excited state. wikipedia.org The heavier mass of deuterium can slow down bond-breaking and transfer steps, allowing competing relaxation pathways (like fluorescence or non-radiative decay) to become more significant. This can manifest as changes in reaction quantum yields and the lifetimes of excited states.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. wikipedia.org This process is often ultrafast and leads to the formation of a transient tautomer with distinct fluorescence properties, typically resulting in a large Stokes shift. wikipedia.org In molecules like 2-[(Diethylamino)methyl]-4-nitrophenol, ESIPT can occur from the phenolic oxygen to the basic nitrogen atom.

Deuteration of the transferring proton has a pronounced effect on ESIPT dynamics. The rate of ESIPT can be significantly slowed down upon replacing the proton with a deuteron due to the kinetic isotope effect. wikipedia.org The magnitude of this effect (k_H/k_D) can range from 1 to 50, depending on the shape of the potential energy surface for the transfer. wikipedia.org By studying the ESIPT dynamics in this compound using time-resolved fluorescence spectroscopy, researchers can gain detailed mechanistic insights. A slower transfer rate in the deuterated compound would lead to a longer-lived emission from the initial locally excited state and a slower rise time for the emission from the proton-transferred tautomer. This allows for a more precise characterization of the energy barrier and the role of quantum tunneling in the proton transfer process. nih.govacs.orgacs.org

Molecules containing electron-donating and electron-accepting groups connected by a single bond can exhibit Twisted Intramolecular Charge Transfer (TICT) in the excited state. nih.govrsc.orgrsc.org Upon photoexcitation to a locally excited (LE) state, rotation around the single bond can lead to a more stable, charge-separated TICT state where the donor and acceptor moieties are perpendicular to each other. nih.govresearchgate.net This process is often associated with dual fluorescence and is highly sensitive to solvent polarity and viscosity. researchgate.net

In 2-[(Diethylamino)methyl]-4-nitrophenol, the diethylamino group acts as an electron donor and the nitrophenol ring as an acceptor. While ESIPT is a likely pathway, TICT involving the rotation of the diethylaminomethyl group could be a competing or sequential deactivation channel. Deuteration in the diethylamino group (-N(CH₂CH₃)₂) to (-N(CD₂CD₃)₂) would increase the mass and moment of inertia of the rotating group. This would be expected to slow down the twisting motion required to form the TICT state. Time-resolved spectroscopy could potentially distinguish the kinetics of TICT formation in the deuterated versus the non-deuterated compound, providing evidence for this mechanism and helping to unravel the complex interplay between ESIPT and TICT processes in the excited state. researchgate.net

Table 2: Expected Effects of Deuteration on Photochemical Processes
ProcessKey Deuteration SiteExpected Effect on RateRationaleReference
ESIPTPhenolic Hydroxyl (O-D)DecreaseKinetic Isotope Effect (slower D+ transfer) wikipedia.org
TICTAlkyl groups of Diethylamino moietyDecreaseIncreased moment of inertia slows twisting motion researchgate.net
PhotodegradationAny C-H bond involved in rate-limiting stepDecreaseKinetic Isotope Effect (stronger C-D bond) copernicus.org

Computational and Theoretical Insights into 2 Diethylamino Methyl 4 Nitrophenol D10

Quantum Chemical Calculations for Isotope Effect Predictions

Quantum chemical calculations are fundamental in predicting kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. These effects arise primarily from the difference in zero-point vibrational energy (ZPVE) between bonds to lighter and heavier isotopes. A bond to a heavier isotope, such as a C-D bond, has a lower ZPVE than a C-H bond, and thus requires more energy to be broken.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and calculating vibrational frequencies. nih.govmdpi.com For 2-[(Diethylamino)methyl]-4-nitrophenol-d10, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms. jetir.orgnih.govresearchgate.net

Once the geometry is optimized, a vibrational analysis can be performed. This calculation predicts the frequencies of all molecular vibrations. The substitution of hydrogen with deuterium (B1214612) significantly impacts these frequencies due to the increased mass. The stretching and bending frequencies of C-D bonds are notably lower than those of C-H bonds. This shift is predictable and can be accurately modeled using DFT. researchgate.netmdpi.com For example, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of an infrared (IR) spectrum, whereas C-D stretches are expected to shift to approximately 2100–2300 cm⁻¹. youtube.com This analysis is crucial for interpreting the IR spectrum of the deuterated compound and confirming successful isotopic labeling. jetir.org

Table 1: Predicted Vibrational Frequency Shifts in this compound using DFT.
Vibrational ModeTypical Frequency Range (C-H)Predicted Frequency Range (C-D)Approximate Frequency Ratio (ν_D / ν_H)
Aliphatic C-H/C-D Stretch2850-2960 cm⁻¹2100-2200 cm⁻¹~0.73
Aliphatic C-H/C-D Bend1350-1465 cm⁻¹980-1070 cm⁻¹~0.73

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. usda.gov These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, provide highly accurate descriptions of reaction energetics, albeit at a higher computational cost than DFT. nih.gov

For this compound, ab initio calculations can be used to model reaction pathways, such as oxidation of the ethyl groups or reactions involving the phenolic hydroxyl group. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. researchgate.net When a C-D bond is broken in the rate-determining step, the higher activation energy required compared to breaking a C-H bond can be precisely quantified. This calculated kinetic isotope effect (KIE) helps elucidate reaction mechanisms. For instance, a significant KIE would indicate that the C-H/C-D bond is indeed being cleaved in the slowest step of the reaction. ustc.edu.cnnih.gov

Table 2: Hypothetical Reaction Energetics for C-H/C-D Bond Cleavage.
ParameterC-H Bond CleavageC-D Bond CleavageDifference (D vs. H)
Zero-Point Vibrational Energy (ZPVE)HigherLowerΔZPVE < 0
Activation Energy (Ea)Ea(H)Ea(D) ≈ Ea(H) + ΔZPVEEa(D) > Ea(H)
Reaction Rate (k)k_Hk_Dk_H / k_D > 1 (Primary KIE)

Molecular Dynamics Simulations to Explore Deuterium's Influence on Conformation and Solvation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.gov These simulations can reveal how the increased mass from deuteration affects the conformational dynamics and solvation properties of this compound. nih.gov

Modeling Spectroscopic Signatures of Deuterated Molecules

Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules. For isotopically labeled compounds, these models can precisely account for the effects of deuteration on various types of spectra. nih.gov

As mentioned, DFT calculations can accurately predict the vibrational frequencies for IR and Raman spectroscopy. researchgate.netmdpi.com The shift to lower wavenumbers for C-D modes is a key signature of deuteration. youtube.comresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration has a profound effect. nobracat-isotopes.com Deuterium (²H) has a different nuclear spin (I=1) and a smaller gyromagnetic ratio compared to protium (B1232500) (¹H, I=1/2). Consequently, in ¹H NMR, the signals corresponding to the deuterated positions disappear. In ²H NMR, signals from the deuterium nuclei appear at chemical shifts similar to their proton analogues but are typically broader due to quadrupolar relaxation. uea.ac.uk Computational methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict these ²H chemical shifts, aiding in the analysis of the NMR spectra. nih.gov

Table 3: Predicted Spectroscopic Changes upon Deuteration.
SpectroscopyParameterNon-Deuterated (¹H)Deuterated (²H)
IRC-H/C-D Stretch~2900 cm⁻¹~2150 cm⁻¹
¹H NMRSignal at Ethyl/Methyl PositionsPresentAbsent
¹³C NMR¹³C-¹H CouplingPresent (Splitting)Replaced by weaker ¹³C-²H coupling
²H NMRSignal at Ethyl/Methyl PositionsAbsentPresent (Broad signal)

Prediction of Isotopic Fractionation in Chemical and Environmental Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases. In chemical and environmental science, it often results from kinetic isotope effects during reactions. arxiv.org When a substance like 2-[(Diethylamino)methyl]-4-nitrophenol undergoes degradation, the molecules containing the lighter isotope (¹H) tend to react faster than those with the heavier isotope (²H or D). cchmc.org This leads to an enrichment of the deuterated compound in the remaining, unreacted pool. rsc.orgrsc.org

Compound-Specific Isotope Analysis (CSIA) is a technique used to track this fractionation and thereby identify the degradation pathways of pollutants in the environment. acs.orgnih.govnih.gov Computational modeling plays a key role in CSIA by predicting the expected isotopic fractionation for different possible reaction mechanisms (e.g., oxidation, reduction). By calculating the KIE for each pathway, scientists can predict the corresponding isotope enrichment factor (ε). Comparing these predicted ε values with experimentally measured values can help determine which degradation processes are occurring in the environment. rsc.orgrsc.org This is particularly relevant for nitrophenolic compounds, which can be environmental contaminants. cdc.gov

Table 4: Predicted Isotope Enrichment Factors (ε) for Different Degradation Pathways.
Degradation PathwayRate-Limiting StepPredicted KIE (k_H / k_D)Predicted Enrichment Factor (ε_D, ‰)
Hydroxylation at ethyl groupC-D bond cleavageLarge (e.g., 3-8)Large and negative
Nitro group reductionAttack at NO₂ groupSmall (e.g., ~1)Close to zero
Aromatic ring cleavageAttack at C=C bondSmall (e.g., ~1)Close to zero

Future Perspectives and Emerging Research Avenues for Deuterated 2 Diethylamino Methyl 4 Nitrophenol Derivatives

Development of Novel Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds with high efficiency and site-specificity is critical for their application in research. tcichemicals.com Traditional methods for deuterium (B1214612) labeling are being supplemented and replaced by more advanced and versatile strategies, which are crucial for producing complex molecules like 2-[(Diethylamino)methyl]-4-nitrophenol-d10.

Recent years have seen significant progress in the development of efficient deuterium labeling methodologies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net Catalysis-based methods, in particular, have gained prominence. For instance, ruthenium-catalyzed C-H activation has been demonstrated for the hydrogen isotope exchange of aromatic carbonyl compounds, using readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net Such methods can offer high regioselectivity, allowing for the precise placement of deuterium atoms within a molecule. nih.gov This is a significant advantage over older methods that could result in scrambling of the isotope label. nih.gov

Another promising approach involves the use of transient directing groups, which can guide the deuteration to specific positions on an aromatic ring. nih.gov This strategy avoids the need to permanently modify the substrate, streamlining the synthetic process. researchgate.net Furthermore, metal-free catalytic systems, such as those using tris(pentafluorophenyl)borane, are emerging as powerful tools for the deuteration of aromatic compounds under mild conditions. tcichemicals.com The development of late-stage deuteration techniques is particularly valuable, as it allows for the introduction of deuterium into complex molecules, including approved drugs and advanced materials, at a final step in the synthesis. x-chemrx.com

Labeling StrategyDescriptionKey AdvantagesRelevant Research Areas
Catalytic Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium using a catalyst (e.g., Ruthenium, Palladium) and a deuterium source like D₂O or D₂ gas. nih.govpharmaffiliates.comHigh efficiency, potential for high regioselectivity, use of inexpensive deuterium sources. nih.govPharmaceuticals, Material Science, Mechanistic Studies. bgu.ac.ilresearchgate.net
Transient Directing GroupsUse of a temporary functional group to direct the catalyst to a specific C-H bond for deuteration. nih.govAvoids permanent modification of the substrate, enhances regioselectivity. nih.govComplex Molecule Synthesis, Medicinal Chemistry. nih.gov
Metal-Free CatalysisEmploying catalysts that do not contain transition metals, such as borane (B79455) derivatives. tcichemicals.comAvoids potential metal contamination of the product, often milder reaction conditions. tcichemicals.comPharmaceuticals, Fine Chemicals. tcichemicals.com
Late-Stage FunctionalizationIntroducing the deuterium label at or near the end of a synthetic sequence. x-chemrx.comEnables the labeling of complex and valuable molecules without redesigning the entire synthesis. x-chemrx.comDrug Discovery, Agrochemicals. x-chemrx.com

Integration with Advanced Spectroscopic and Imaging Modalities (e.g., Deuterium Magnetic Resonance Imaging in preclinical metabolic research)

Deuterated compounds, including derivatives of 2-[(Diethylamino)methyl]-4-nitrophenol, are becoming increasingly valuable as probes in advanced spectroscopic and imaging techniques. One of the most exciting emerging applications is Deuterium Magnetic Resonance Imaging (DMI), a non-invasive method for studying metabolic processes in vivo. nih.gov

DMI leverages the low natural abundance of deuterium (approximately 0.01%) to provide a high-contrast signal from an administered deuterated substrate with minimal background noise. nih.gov When a deuterated compound is introduced into a biological system, its metabolic fate can be tracked in three dimensions, providing a dynamic map of biochemical pathways. nih.gov This technique offers several advantages over other metabolic imaging methods, such as Positron Emission Tomography (PET), as it does not involve ionizing radiation, making it safer for longitudinal studies. nationalmaglab.org

The short relaxation times of deuterium nuclei allow for rapid image acquisition without signal saturation, enhancing the sensitivity of the technique. nih.gov In preclinical research, DMI has been used to study the metabolism of deuterated glucose, acetate, and fumarate (B1241708) in various disease models, particularly in oncology. nih.govmdpi.com For example, DMI can differentiate between healthy and cancerous tissues based on their different rates of glucose consumption and lactate (B86563) production. nationalmaglab.org A deuterated nitrophenol derivative could potentially be designed as a probe to investigate specific enzymatic activities or metabolic pathways, depending on its biological interactions.

Feature of DMIDescriptionAdvantage in Preclinical Research
Non-InvasiveDoes not require surgical procedures or tissue removal.Allows for repeated measurements in the same subject over time to monitor disease progression or treatment response. oup.com
No Ionizing RadiationUses stable isotopes and magnetic fields instead of radioactive tracers. nationalmaglab.orgEnhances safety, making it suitable for studies in sensitive populations and for longitudinal monitoring. nationalmaglab.org
Low Natural Abundance of DeuteriumThe 2H signal from endogenous molecules is very low. nih.govProvides a high-contrast image of the administered deuterated probe and its metabolites with minimal background interference. nih.gov
Dynamic Metabolic InformationCan track the conversion of a deuterated substrate into its metabolic products over time. nih.govProvides insights into the activity of metabolic pathways, not just the concentration of metabolites. mdpi.com
Versatility of ProbesA variety of deuterated molecules (e.g., glucose, acetate, choline) can be used as probes. nih.govAllows for the investigation of multiple metabolic pathways, such as glycolysis, the TCA cycle, and lipid synthesis. mdpi.com

Applications in Material Science Research (e.g., as labeled components in functional materials)

The unique physical properties imparted by deuterium substitution make deuterated compounds, including nitrophenol derivatives, attractive for applications in material science. researchgate.netresolvemass.ca The increased mass of deuterium compared to protium (B1232500) alters the vibrational frequencies of chemical bonds, which can lead to enhanced thermal and oxidative stability in materials. dtic.mil

In the field of polymer science, deuterated polymers are used extensively. resolvemass.ca They serve as critical tools in neutron scattering experiments, a powerful technique for investigating the structure and dynamics of polymer chains. acs.orgsci-hub.se The significant difference in the neutron scattering lengths of hydrogen and deuterium allows researchers to "highlight" specific parts of a polymer by selective deuteration, providing structural details that are inaccessible with other methods. nih.gov Incorporating a deuterated functional molecule like 2-[(Diethylamino)methyl]-4-nitrophenol into a polymer could allow for precise characterization of the polymer's structure and the distribution of the functional unit.

Furthermore, deuteration can influence the properties of organic electronic materials. For example, in organic light-emitting diodes (OLEDs), deuteration of the organic materials can lead to increased device lifetime and efficiency. Deuterated compounds are also finding use in the semiconductor industry, where they can improve the lifespan of microchips by protecting against chemical erosion. researchgate.net The specific electronic and structural properties of a deuterated nitrophenol derivative could be exploited in the design of novel functional materials with tailored optical, electronic, or stability characteristics.

Application AreaRole of Deuterated CompoundPotential Benefit
Polymer Science (Neutron Scattering)As a labeled monomer or additive in a polymer matrix. resolvemass.caacs.orgEnables detailed structural analysis of polymer blends, interfaces, and chain conformation. sci-hub.se
Organic Electronics (e.g., OLEDs)As a component in the emissive or charge-transport layers.May enhance device stability and lifetime by mitigating degradation pathways involving C-H bond cleavage.
SemiconductorsAs a component in passivation layers or functional coatings.Could improve the durability and performance of microelectronic devices by reducing chemical erosion. researchgate.net
Nonlinear Optical MaterialsAs a component in crystals for laser applications. researchgate.netDeuteration can enhance the laser damage threshold of certain organic crystals. researchgate.net

Interdisciplinary Research with Related Scientific Fields

The unique properties of deuterated compounds like this compound naturally foster collaboration across diverse scientific disciplines. The synthesis and application of such molecules are not confined to a single field but rather serve as a bridge connecting chemistry, biology, medicine, and materials science.

In medicinal chemistry and pharmacology , the "deuterium switch" approach, where hydrogen is replaced with deuterium at metabolically vulnerable sites, can improve the pharmacokinetic profiles of drugs. nih.gov This can lead to reduced clearance rates and extended half-lives. symeres.com Research on deuterated nitrophenol derivatives could involve collaborations between synthetic chemists developing novel labeling strategies and pharmacologists evaluating the metabolic stability and therapeutic potential of these new entities.

The integration of these compounds with advanced imaging modalities like DMI creates a strong link between chemistry and diagnostic medicine. oup.com The development of new deuterated probes for DMI requires a concerted effort from chemists to design and synthesize the molecules, and from imaging scientists and clinicians to validate their use in preclinical models and eventually in human studies. mdpi.comoup.com

In material science , the design of novel functional materials incorporating deuterated components necessitates collaboration between synthetic chemists and materials scientists. resolvemass.ca Chemists can provide expertise in the synthesis and characterization of the deuterated molecules, while materials scientists can investigate how their incorporation affects the bulk properties of the material and its performance in devices. nih.gov

Finally, the use of deuterated compounds as internal standards in analytical chemistry , particularly in mass spectrometry, is a well-established interdisciplinary application. pharmaffiliates.com These labeled standards are crucial for the accurate quantification of molecules in complex biological and environmental samples, supporting research in fields ranging from metabolomics to environmental science. symeres.comsilantes.comamerigoscientific.com

The continued exploration of deuterated 2-[(Diethylamino)methyl]-4-nitrophenol derivatives and similar molecules will undoubtedly be driven by these synergistic, interdisciplinary efforts, leading to new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(Diethylamino)methyl]-4-nitrophenol-d10, and how is deuterium incorporation optimized?

  • Answer : Deuterated analogs like this compound are typically synthesized via acid- or base-catalyzed H/D exchange reactions. For example, deuteration at the benzylic or methyl positions may involve refluxing the non-deuterated precursor in D₂O with a catalyst (e.g., Pd/C or NaOH) to ensure >98% isotopic enrichment . Intermediate isolation steps (e.g., column chromatography) and spectroscopic validation (¹H/²H NMR) are critical to confirm deuterium placement. Patent literature on structurally related intermediates suggests that protecting groups may be required to prevent undesired deuteration at reactive sites (e.g., phenolic -OH) .

Q. Which analytical techniques are essential for verifying the structural integrity and isotopic purity of this compound?

  • Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and deuterium count by comparing isotopic distribution patterns .
  • NMR Spectroscopy : ¹H NMR identifies residual proton signals, while ²H NMR quantifies deuterium incorporation. For example, the absence of a benzylic proton signal (~δ 3.5 ppm) confirms deuteration at the methyl group .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., nitro stretch at ~1520 cm⁻¹) and detects isotopic shifts in C-D bonds (~2100–2200 cm⁻¹) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic stability and toxicokinetic profiling compared to the protiated form?

  • Answer : Deuterium substitution can alter metabolic rates due to the kinetic isotope effect (KIE), where C-D bond cleavage is slower than C-H. In toxicokinetic studies, this compound’s deuterated methyl group may delay hepatic metabolism (e.g., cytochrome P450-mediated oxidation), extending its half-life in vivo. Comparative LC-MS/MS studies using deuterated/internal standards are recommended to track parent and metabolite ratios in plasma or tissue homogenates .

Q. What experimental strategies resolve discrepancies in reaction kinetics when using this compound as a tracer in enzyme inhibition assays?

  • Answer :

  • Control Experiments : Compare rate constants (kcat/KM) for deuterated vs. protiated compounds to quantify KIE. A KIE >1 indicates rate-limiting bond cleavage at the deuterated site .
  • Isotopic Purity Checks : Contaminating protiated species (e.g., residual H in the deuterated methyl group) can skew kinetic data. Use HRMS or ¹H NMR to ensure ≥98% isotopic purity .
  • Computational Modeling : Density functional theory (DFT) simulations predict deuterium’s impact on transition-state energetics, aiding mechanistic interpretation .

Q. How can researchers leverage the fluorescent properties of nitrophenol derivatives like this compound in aggregation-induced emission (AIE) studies?

  • Answer : The nitro and diethylamino groups enable pH-sensitive fluorescence. In AIE-active systems, restricted intramolecular rotation (e.g., in aggregated states) enhances quantum yield. For example, similar compounds (e.g., 5-(diethylamino)-2-[[(4-nitrophenyl)imino]methyl]phenol) exhibit emission shifts (~632 nm) and high ΦF (~68%) in viscous media. Fluorescence lifetime imaging (FLIM) and solvent polarity titrations are recommended to characterize environmental sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.